Cyanoacetohydrazid

Übersicht

Beschreibung

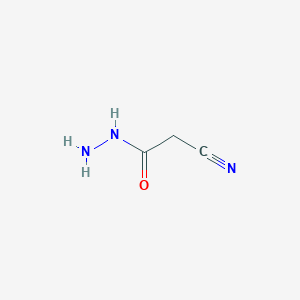

Cyacetacide, auch bekannt als Cyanoacetohydrazid, ist eine organische Verbindung mit der Summenformel C₃H₅N₃O und einem Molekulargewicht von 99,0913 g/mol . Es ist eine vielseitige Verbindung, die in verschiedenen chemischen Reaktionen verwendet wird und Anwendungen in mehreren wissenschaftlichen Bereichen findet.

Wissenschaftliche Forschungsanwendungen

Cyacetacide hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese von heterocyclischen Verbindungen verwendet.

Industrie: Cyacetacide wird bei der Herstellung verschiedener Chemikalien und Materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Cyacetacide beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen kann Cyacetacide das Wachstum bestimmter Bakterien hemmen, indem es ihre Stoffwechselprozesse stört . Es kann auch die Apoptose in Krebszellen induzieren, indem es bestimmte Signalwege aktiviert .

Wirkmechanismus

Target of Action

Cyanoacetohydrazide, also known as 2-Cyanoacetohydrazide, is a versatile compound that has been used in the synthesis of a wide variety of heterocyclic compounds . It acts as an ambident nucleophile, meaning it can act as both an N- and C-nucleophile . This allows it to interact with various reactants at five possible sites . In addition, it has been found to be an efficient pharmacophore in the development of novel and efficient anti-α-glucosidase compounds .

Mode of Action

The mode of action of Cyanoacetohydrazide involves its interaction with various reactants at five possible sites . Nucleophiles can attack the carbon atom of the carbonyl group (position 3) and the carbon atom of the nitrile function (position 5). Additionally, the carbon atom of the active methylene group (position 4) and the nitrogen atoms of the hydrazine portion (positions 1 and 2) are liable to attack by electrophiles . This leads to the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .

Biochemical Pathways

Cyanoacetohydrazide is involved in various biochemical pathways leading to the construction of heterocycles . It is used in reactions leading to the synthesis of common and uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles . The compound’s ability to synthesize fused heterocyclic compounds is one of its remarkable features .

Pharmacokinetics

Information on the pharmacokinetics of Cyanoacetohydrazide is currently limited. It has been used as a derivatizing agent for the determination of uhplc-hrms steroids in urine . The optimal conditions for steroid derivatization with Cyanoacetohydrazide have been provided .

Result of Action

The result of Cyanoacetohydrazide’s action is the formation of a variety of polyfunctional heterocyclic compounds of biological interest . For instance, it has been used to synthesize a novel series of compounds linked to 1,2,3-triazoles, which have been evaluated for their anti-α-glucosidase activity .

Biochemische Analyse

Biochemical Properties

Cyanoacetohydrazide is known for its role in biochemical reactions, particularly in the synthesis of heterocyclic compounds . It can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a precursor in reactions leading to the construction of heterocycles . The nature of these interactions often involves the attack of nucleophiles at the carbon atom of the carbonyl group and the carbon atom of the nitrile function .

Cellular Effects

Some studies have shown that derivatives of Cyanoacetohydrazide exhibit excellent inhibitory potential against α-glucosidase, an enzyme that plays a significant role in carbohydrate digestion . This suggests that Cyanoacetohydrazide may influence cell function by impacting metabolic pathways.

Molecular Mechanism

The molecular mechanism of Cyanoacetohydrazide involves its interactions at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation . For instance, it has been shown to participate in cyclocondensation reactions, contributing to the formation of heterocyclic compounds .

Temporal Effects in Laboratory Settings

It has been noted that Cyanoacetohydrazide can synthesize fused heterocyclic compounds, indicating its stability and long-term utility in organic synthesis .

Metabolic Pathways

Cyanoacetohydrazide is involved in various metabolic pathways due to its role in the synthesis of heterocyclic compounds . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas that require further exploration.

Vorbereitungsmethoden

Cyacetacide kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren umfasst die Reaktion von Cyanoessigsäure mit Hydrazinhydrat unter Rückflussbedingungen . Eine weitere Methode umfasst die Behandlung von Cyanoessigsäure mit Hydrazinsulfat in Gegenwart von Natriumacetat . Die industrielle Produktion erfolgt häufig unter Verwendung dieser Verfahren in größerem Maßstab, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

Cyacetacide unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Cyacetacide kann oxidiert werden, um Cyanoessigsäure zu bilden.

Reduktion: Es kann reduziert werden, um Cyanoacetamid zu bilden.

Substitution: Cyacetacide kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Cyacetacide ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen chemischen Struktur und Reaktivität einzigartig. Ähnliche Verbindungen umfassen:

Cyanoacetamid: Ähnlich in der Struktur, aber ohne die Hydrazidgruppe.

Cyanoessigsäure: Ähnlich in der Struktur, aber ohne die Hydrazidgruppe.

Cyanoacetylhydrazin: Ähnlich in der Struktur, aber aufgrund des Vorhandenseins der Hydrazidgruppe unterschiedliche Reaktivität.

Die einzigartige Kombination der Cyano- und Hydrazidgruppen in Cyacetacide macht es besonders nützlich für die Synthese von heterocyclischen Verbindungen und seine biologischen Aktivitäten .

Eigenschaften

IUPAC Name |

2-cyanoacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5/h1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHBOJANXDKUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046572 | |

| Record name | Cyacetacide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN ALCOHOL; VERY SOL IN WATER; PRACTICALLY INSOL IN ETHER | |

| Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

VET: PARASITES LOOSEN THEIR HOLD AFTER TREATMENT & ARE MOVED UPWARD BY CILIARY ACTION. GOOD RESULTS ARE MECHANICALLY IMPAIRED BY TENACIOUS MUCOUS OR INFLAMMATORY EXUDATES. | |

| Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

STOUT PRISMS FROM ALCOHOL | |

CAS No. |

140-87-4 | |

| Record name | Cyanoacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyacetacide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanoacetohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyacetacide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyacetacide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYACETACIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40H59YCS67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

114.5-115 °C | |

| Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyanoacetohydrazide?

A1: Cyanoacetohydrazide has the molecular formula C3H5N3O and a molecular weight of 99.09 g/mol.

Q2: What spectroscopic data is available for characterizing cyanoacetohydrazide?

A2: Researchers commonly utilize Infrared (IR), 1H-NMR, 13C-NMR, and Mass Spectrometry (MS) to characterize and confirm the structure of cyanoacetohydrazide and its derivatives. [, , , , , ]

Q3: What makes cyanoacetohydrazide a valuable building block in organic synthesis?

A3: Cyanoacetohydrazide possesses several reactive sites, including a hydrazide group, a cyano group, and an active methylene group. These functionalities enable its participation in diverse reactions, such as condensation, cyclization, and nucleophilic addition, making it a versatile precursor for synthesizing a wide array of heterocyclic compounds. [, , , , , , , ]

Q4: Can you provide examples of heterocyclic systems synthesized using cyanoacetohydrazide?

A4: Cyanoacetohydrazide has been successfully employed in the synthesis of various heterocyclic systems, including:

- Pyrazoles: Reacting cyanoacetohydrazide with α,β-unsaturated ketones leads to the formation of pyrazole derivatives. [, ]

- Pyridines: Condensing cyanoacetohydrazide with arylidenemalononitriles or related compounds provides access to pyridines, particularly [, , ]triazolo[1,5-a]pyridines. [, , , ]

- Pyridazines: Cyanoacetohydrazide can react with various electrophiles, ultimately leading to the formation of pyridazine derivatives. [, ]

- Chromenes: Salicylaldehydes, in conjunction with cyanoacetohydrazide and other reagents, can be utilized to synthesize chromene derivatives. []

- Other heterocycles: Cyanoacetohydrazide also serves as a precursor for synthesizing diverse heterocyclic compounds, including thiadiazoles, triazines, and pyrimidines. [, , ]

Q5: Are there specific reaction conditions that favor particular reaction pathways of cyanoacetohydrazide?

A5: Yes, the reaction conditions significantly influence the reaction pathway of cyanoacetohydrazide. For instance, the choice of solvent, temperature, and catalyst can dictate the formation of either a pyrazole or a pyridine derivative in reactions with α,β-unsaturated ketones. [, , ]

Q6: What are the main biological activities reported for cyanoacetohydrazide derivatives?

A6: Derivatives of cyanoacetohydrazide exhibit a wide range of biological activities, including:

- Anti-proliferative Activity: Some derivatives have shown promising in vitro anti-proliferative activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells. [, , , ]

- Antimicrobial Activity: Several cyanoacetohydrazide derivatives demonstrate potent antibacterial and antifungal activities against various microorganisms. [, , , , ]

- Anti-inflammatory Activity: Certain derivatives possess anti-inflammatory properties, potentially mediated through modulation of nitric oxide pathways and cytokine signaling. []

- Anticancer Activity: Numerous cyanoacetohydrazide-based compounds exhibit promising anticancer activities, potentially through multiple mechanisms, including antiangiogenic effects, modulation of oxidative stress and cytokine levels, and direct cytotoxicity. [, ]

Q7: How do structural modifications of cyanoacetohydrazide impact its biological activity?

A7: Introducing various substituents and functional groups to the cyanoacetohydrazide scaffold can significantly alter its physicochemical properties, leading to differences in target binding, pharmacokinetic profiles, and ultimately, biological activity. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the desired biological activity of cyanoacetohydrazide derivatives. [, , , , , , , , ]

Q8: Has cyanoacetohydrazide been investigated for its material properties and stability?

A8: Yes, cyanoacetohydrazide has been investigated for its potential applications in material science. For instance, it has been used as a monomer to synthesize polymers with metal-chelating properties. [, ] Studies have explored the thermal stability of these polymers and their potential as thermal stabilizers for poly(vinyl chloride) (PVC). []

Q9: How is computational chemistry being employed in research related to cyanoacetohydrazide?

A9: Computational methods, like molecular docking, are employed to predict the binding modes and interactions of cyanoacetohydrazide derivatives with biological targets. This helps in understanding the mechanism of action and designing more potent and selective compounds. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B511961.png)

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B511963.png)

![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B511965.png)

![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B511966.png)

![1-(4-bromobenzyl)-5-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole](/img/structure/B511968.png)

![2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B511976.png)

![1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B511977.png)

![2-[(3-bromo-1-ethyl-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B511980.png)

![7-amino-3-{[(4-bromophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B511983.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B511985.png)

![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B511989.png)

![N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B511990.png)

![2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511992.png)

![2-[(4-Hydroxy-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B511993.png)